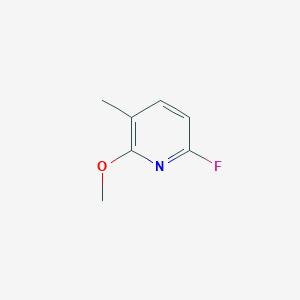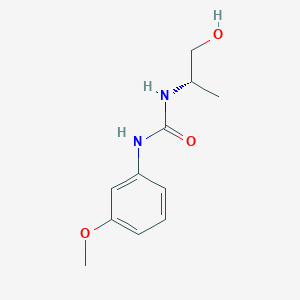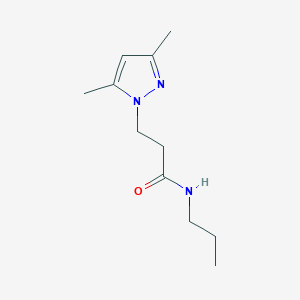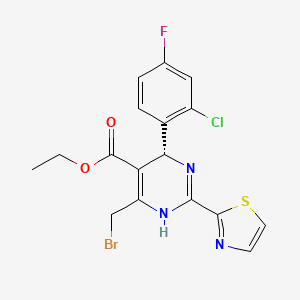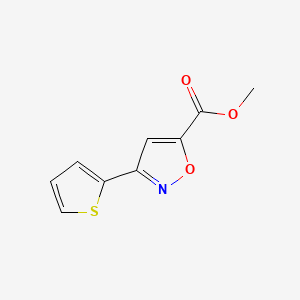
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate is a heterocyclic compound that contains both a thiophene ring and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-thienyl)-5-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the isoxazole ring, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the isoxazole ring can produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which Methyl 3-(2-thienyl)-5-isoxazolecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-furyl)-5-isoxazolecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 3-(2-pyridyl)-5-isoxazolecarboxylate: Contains a pyridine ring, offering different electronic properties.
Methyl 3-(2-thienyl)-4-isoxazolecarboxylate: Positional isomer with the isoxazole ring at a different position.
Uniqueness
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate is unique due to the presence of both thiophene and isoxazole rings, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C9H7NO3S |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl 3-thiophen-2-yl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)7-5-6(10-13-7)8-3-2-4-14-8/h2-5H,1H3 |
Clave InChI |
WPEYZYMKIDHBHZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NO1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



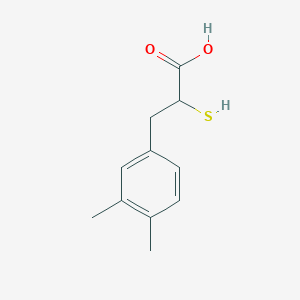
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)




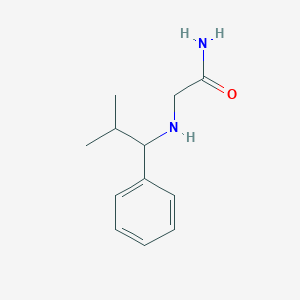
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
